molecular formula C10H20N2O3 B2845728 Tert-butyl N-[1-(ethylcarbamoyl)ethyl]carbamate CAS No. 1101135-76-5

Tert-butyl N-[1-(ethylcarbamoyl)ethyl]carbamate

Cat. No.: B2845728
CAS No.: 1101135-76-5
M. Wt: 216.281
InChI Key: IUYXQFLOYFCQKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[1-(ethylcarbamoyl)ethyl]carbamate is an organic compound with the molecular formula C10H20N2O3. It is a carbamate derivative, which is often used in organic synthesis and various chemical reactions. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl N-[1-(ethylcarbamoyl)ethyl]carbamate can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl carbamate with an appropriate ethylcarbamoyl derivative under controlled conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in a solvent like 1,4-dioxane. The reaction conditions, including temperature and pressure, are carefully monitored to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The use of automated systems allows for precise control over reaction parameters, ensuring consistent quality and efficiency. The industrial process may also involve purification steps, such as crystallization or distillation, to isolate the desired product from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[1-(ethylcarbamoyl)ethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted carbamates .

Scientific Research Applications

Tert-butyl N-[1-(ethylcarbamoyl)ethyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(ethylcarbamoyl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modifying the enzyme’s structure. This interaction can disrupt normal biochemical pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[1-(ethylcarbamoyl)ethyl]carbamate is unique due to its specific structure, which combines the stability of the tert-butyl group with the reactivity of the ethylcarbamoyl moiety. This combination allows for versatile applications in various fields, making it a valuable compound in both research and industry .

Properties

IUPAC Name

tert-butyl N-[1-(ethylamino)-1-oxopropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-6-11-8(13)7(2)12-9(14)15-10(3,4)5/h7H,6H2,1-5H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYXQFLOYFCQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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